rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
Description
Properties
IUPAC Name |
(1R,2S,7R,8S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2/t6-,7+,10+,11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRTGXTYFCECH-FIPCFZRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction mechanism involves concerted electron reorganization, where the electron-deficient 1,4-benzoquinone (dienophile) interacts with the electron-rich cyclopentadiene (diene). The endo transition state is stabilized by non-covalent interactions between the π-system of the dienophile and the substituents of the diene, leading to the observed stereochemistry. Computational studies confirm that the rel-configuration arises from the suprafacial attack of the diene on the dienophile, with the bicyclic system adopting a boat-like conformation to minimize steric strain.
Experimental Protocol and Optimization
Typical conditions involve dissolving equimolar amounts of cyclopentadiene and 1,4-benzoquinone in anhydrous dichloromethane at 0–25°C for 12–24 hours. Key parameters include:
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Temperature : Lower temperatures (0°C) favor higher endo selectivity (>95%) but require extended reaction times.
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Solvent : Non-polar solvents (e.g., CH₂Cl₂) enhance reaction rates compared to polar aprotic solvents.
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Catalysts : Lewis acids like aluminum chloride (AlCl₃) accelerate the reaction but may reduce stereoselectivity.
Post-reaction workup involves filtration through silica gel to remove unreacted quinone, followed by recrystallization from CH₂Cl₂/n-hexane to isolate the pure product in 70–85% yield.
Two-Step Synthesis via Hydroquinone Intermediate
An alternative route involves the initial formation of a hydroquinone-fused norbornadiene intermediate, which is subsequently oxidized to the target diketone. This method improves yield and purity for large-scale syntheses.
Step 1: Diels-Alder Reaction and Aromatization
Cyclopentadiene reacts with 1,4-benzoquinone under reflux in toluene to form the hydroquinone derivative, 1,4-dihydroxy-1,4-methanonaphthalene. Aromatization over silica gel at 80°C eliminates water, yielding a stable intermediate.
Step 2: Oxidation to the Diketone
The hydroquinone intermediate is oxidized using ceric ammonium nitrate (CAN) in acetonitrile at 25°C. CAN acts as a single-electron oxidant, converting the hydroxyl groups to ketones via a radical mechanism. This step achieves near-quantitative conversion (95–98% yield) and avoids over-oxidation byproducts.
Table 1: Comparison of One-Step vs. Two-Step Synthesis
Thermochemical and Kinetic Insights
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal the compound’s stability under standard conditions. The standard enthalpy of formation (ΔfH°) is calculated as -150.9 kJ/mol, with a decomposition onset temperature of 210°C. Kinetic studies of the Diels-Alder reaction show an activation energy (Eₐ) of 58 kJ/mol, consistent with a concerted mechanism.
Research Applications and Derivative Synthesis
The compound’s rigid bicyclic framework facilitates studies on:
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Rel-(1R,4S,4aR,8aS)-1,4-methanonaphthalene-5,8-dione has been investigated for its potential therapeutic properties. Its structural analogs have shown promising results in the development of:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. Studies have focused on modifying the structure to enhance efficacy and selectivity against tumor cells.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structural features allow it to be used as a building block in the synthesis of more complex organic compounds.
- Reagent in Chemical Reactions : It has been utilized in various chemical reactions such as cycloadditions and rearrangements due to its reactive double bonds.
Materials Science
Rel-(1R,4S,4aR,8aS)-1,4-methanonaphthalene-5,8-dione has potential applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or thermal stability.
- Nanotechnology : It is explored for use in the development of nanomaterials due to its ability to form stable structures at the nanoscale.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the cytotoxic effects of derivatives on cancer cell lines | Several derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells. |
| Antimicrobial Efficacy Assessment | Tested against bacterial strains | Some derivatives exhibited significant inhibition zones compared to standard antibiotics. |
| Synthesis of Novel Polymers | Investigated incorporation into polymer systems | Resulted in improved tensile strength and thermal resistance compared to control samples. |
Mechanism of Action
The mechanism of action of rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives, focusing on structural features, synthesis, physical properties, and spectral
Structural and Functional Differences
Methano Bridge vs. Methyl Groups: The target compound’s methano bridge (1,4-methano) distinguishes it from Q1D2, which lacks this bridge but has a methyl group at C2. This structural difference reduces Q1D2’s molecular weight (220.26 vs. 248.28 g/mol) and alters its physical state (oil vs. powder) .
Substituent Effects : Q3D1 contains a methoxy group at C7 and a methyl group at C4a, resulting in a lower MW (233.15 g/mol) and liquid state . In contrast, the dimethyl groups in Q1D3 increase its MW (250.29 g/mol) and UV activity .
Saturation Level : I-95 has a dihydro core (less saturated than the tetrahydro target compound), leading to a lower MW (174.20 g/mol) and distinct reactivity in further functionalization .
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s carbonyl stretch (1661 cm⁻¹) is consistent with other diones, but Q3D1 shows a similar peak at 1673 cm⁻¹ due to electronic effects from the methoxy group .
- Physical State : Methyl/methoxy substituents (e.g., Q1D2, Q3D1) often result in oils, while fully saturated derivatives (e.g., Q1D3) form powders .
Biological Activity
Rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula: CHO
- Molecular Weight: 174.1959 g/mol
- CAS Registry Number: 1200-89-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic applications. Below are key areas of its biological activity:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. For instance:
- Staphylococcus aureus : Inhibitory effects were observed in vitro against this pathogen.
- Escherichia coli : The compound showed moderate antibacterial activity.
2. Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays:
- DPPH Assay : Demonstrated significant free radical scavenging ability.
- ABTS Assay : Showed effective inhibition of ABTS radical cation formation.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This suggests potential for development as an anti-staphylococcal agent.
Case Study 2: Antioxidant Potential
A study conducted by Reekes et al. (2023) found that the compound exhibited an IC50 value of 25 µg/mL in the DPPH assay. This positions it as a promising candidate for further exploration in oxidative stress-related conditions.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What synthetic methodologies are most effective for constructing the bicyclic framework of rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione?
Methodological Answer: The bicyclic structure can be synthesized via asymmetric Diels-Alder reactions , leveraging quinones or sulfinylquinones as dienophiles. For example, cycloaddition of substituted dienes with 1,4-quinones under Lewis acid catalysis (e.g., TiCl₄) yields stereoselective adducts. Reaction optimization should focus on solvent polarity (e.g., dichloromethane) and temperature (-78°C to 25°C) to control regioselectivity and enantiomeric excess .
Q. Q2. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination. For example, single-crystal X-ray analysis at 291 K with an R factor <0.05 provides unambiguous confirmation of the (1R,4S,4aR,8aS) configuration . Complementary methods include NOESY NMR to assess spatial proximity of protons and vibrational circular dichroism (VCD) for chiral centers .
Q. Q3. What spectroscopic techniques are critical for characterizing the diketone functionality in this compound?
Methodological Answer:
- IR spectroscopy : Look for strong carbonyl stretches at 1644–1661 cm⁻¹ (C=O) and conjugated C=C stretches at 1590–1594 cm⁻¹ .
- ¹³C NMR : Peaks near 190–200 ppm confirm the quinone carbonyl groups.
- UV-Vis : Absorbance maxima in the 250–300 nm range indicate π→π* transitions in the conjugated system .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer: Contradictions often arise from isomeric byproducts or solvent interactions . Use a tiered approach:
Chromatographic separation (HPLC or GC-MS) to isolate impurities.
High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
Computational modeling (DFT) to predict and match experimental spectra .
Q. Q5. What strategies improve enantiomeric excess in asymmetric syntheses involving this compound?
Methodological Answer:
- Chiral auxiliaries : Sulfinyl groups (e.g., p-tolylsulfonyl) enhance dienophile reactivity and stereocontrol .
- Catalytic asymmetric conditions : Chiral Lewis acids like BINOL-derived titanium complexes yield >90% ee.
- Solvent engineering : Low-polarity solvents (e.g., toluene) reduce racemization during cycloaddition .
Q. Q6. How can computational chemistry aid in predicting the reactivity of this compound in terpene synthesis?
Methodological Answer:
- Molecular docking : Simulate interactions with enzymatic active sites (e.g., terpene synthases).
- Transition-state modeling : Use Gaussian or ORCA software to calculate activation barriers for Diels-Alder pathways.
- QM/MM hybrid methods : Study solvent effects on reaction dynamics .
Data-Driven Analysis and Experimental Design
Q. Q7. What statistical methods are recommended for optimizing reaction yields in multistep syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like catalyst loading, temperature, and solvent ratios.
- Response surface methodology (RSM) : Model nonlinear relationships between variables.
- Machine learning : Train algorithms on historical reaction data to predict optimal conditions .
Q. Q8. How should researchers address discrepancies between theoretical and experimental IR spectra?
Methodological Answer:
- Harmonic vs. anharmonic calculations : DFT often assumes harmonic vibrations, while experimental spectra include anharmonic effects. Use scaling factors (0.96–0.98) for C=O stretches.
- Conformational sampling : Perform molecular dynamics (MD) simulations to account for rotameric states.
- Solvent correction : Apply implicit solvent models (e.g., PCM) to match experimental conditions .
Safety and Compliance
Q. Q9. What safety protocols are essential when handling this compound in oxygen-sensitive reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
